Itaconate epoxide

Description

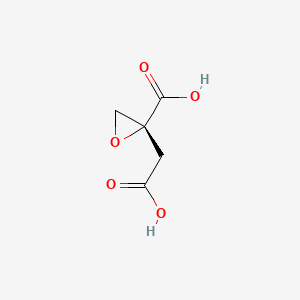

Structure

2D Structure

3D Structure

Properties

CAS No. |

94853-87-9 |

|---|---|

Molecular Formula |

C5H6O5 |

Molecular Weight |

146.1 g/mol |

IUPAC Name |

(2R)-2-(carboxymethyl)oxirane-2-carboxylic acid |

InChI |

InChI=1S/C5H6O5/c6-3(7)1-5(2-10-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)/t5-/m1/s1 |

InChI Key |

KNLVMPWAIDNOQK-RXMQYKEDSA-N |

SMILES |

C1C(O1)(CC(=O)O)C(=O)O |

Isomeric SMILES |

C1[C@](O1)(CC(=O)O)C(=O)O |

Canonical SMILES |

C1C(O1)(CC(=O)O)C(=O)O |

Other CAS No. |

94853-87-9 |

Synonyms |

itaconate epoxide |

Origin of Product |

United States |

Synthetic Methodologies for Itaconate Epoxide

Direct Epoxidation of Itaconic Acid and its Esters

The most common approach for synthesizing itaconate epoxide is through the direct epoxidation of the carbon-carbon double bond in itaconic acid or its corresponding esters. This transformation can be achieved using several methods, each with distinct mechanisms and levels of efficiency.

Peracid-Mediated Epoxidation Mechanisms and Stereoselectivity

Peroxy acids (peracids) are widely used reagents for the epoxidation of alkenes, including itaconic acid derivatives. The reaction proceeds via the Prilezhaev mechanism, where the peracid delivers an oxygen atom to the double bond in a concerted fashion.

A study on the synthesis of a trifunctional epoxy resin from itaconic acid utilized m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent to epoxidize the allylic C=C bonds of diallyl itaconate. researchgate.net The reaction mechanism involves the electrophilic attack of the peracid on the double bond, leading to the formation of an epoxide ring. The stereoselectivity of this reaction can be influenced by steric hindrance. For instance, in the epoxidation of chlorotonils, the stereoselectivity was attributed to the steric hindrance of an axial methyl group, which hampered epoxidation at one face of the molecule. nih.gov This principle suggests that the stereochemistry of this compound synthesis can be controlled by the structure of the starting itaconate derivative and the reaction conditions.

Key Features of Peracid-Mediated Epoxidation:

| Feature | Description |

| Reagent | Typically a peroxy acid such as m-CPBA or peracetic acid. |

| Mechanism | Concerted electrophilic addition of an oxygen atom to the C=C double bond (Prilezhaev reaction). |

| Stereoselectivity | Can be influenced by steric factors on the substrate molecule, potentially allowing for diastereoselective synthesis. |

Catalytic Epoxidation Systems for Itaconic Acid Derivatives

Catalytic systems offer an alternative to stoichiometric peracid epoxidation, often providing improved efficiency and selectivity. These systems typically involve a catalyst and a less expensive terminal oxidant, such as hydrogen peroxide.

One patented method describes the preparation of polyepoxy itaconic acid through catalytic epoxidation. google.com This process involves reacting itaconic acid with an alkali to form an itaconate salt, followed by catalytic epoxidation using hydrogen peroxide as the oxidizing agent. The catalysts mentioned are mixtures of sodium tungstate (B81510) with either ammonium (B1175870) vanadate (B1173111) or ammonium molybdate. google.com The molar ratio of the epoxidation catalyst to itaconate is typically in the range of 0.001:1 to 0.1:1. google.com

Another approach involves the use of solid acid catalysts. For example, a series of itaconate esters were synthesized using solid acid catalysts like SO42-/MxOy (where M = Ti4+, Fe3+, Zr4+, Al3+) and lanthanide-modified SO42-/TiO2-SiO2. researchgate.net While this study focused on esterification, the development of robust solid catalysts is relevant for subsequent epoxidation steps. The use of acidic ion exchange resins, such as Amberlite IR-120, has also been reported for the epoxidation of other bio-based molecules like vernonia oil, suggesting their potential applicability to itaconic acid derivatives. researchgate.net

Examples of Catalytic Systems for Epoxidation:

| Catalyst System | Oxidant | Substrate | Reference |

| Sodium tungstate / Ammonium vanadate | Hydrogen Peroxide | Itaconate | google.com |

| Sodium tungstate / Ammonium molybdate | Hydrogen Peroxide | Itaconate | google.com |

| Acidic Ion Exchange Resin (e.g., Amberlite IR-120) | Peroxyformic acid (in situ) | General Alkenes | researchgate.net |

Enzymatic Approaches to Epoxide Formation on Unsaturated Itaconates

Enzymatic epoxidation presents a green and highly selective alternative to chemical methods. Lipases are commonly employed in a chemoenzymatic process where the enzyme catalyzes the formation of a peracid in situ from a carboxylic acid and hydrogen peroxide. This peracid then performs the epoxidation. europa.eu

This method offers several advantages, including mild reaction conditions which can prevent undesired side reactions like ring-opening of the newly formed epoxide. europa.eu The proposed mechanism for lipase-catalyzed epoxidation involves the formation of an acyl-enzyme intermediate, which then reacts with hydrogen peroxide to generate a peroxy acid. This peroxy acid subsequently epoxidizes the double bond of the substrate. mdpi.com While much of the research has focused on the epoxidation of fatty acids and vegetable oils, the principles are applicable to unsaturated molecules like itaconates. mdpi.commdpi.com The use of immobilized lipases, such as Novozym® 435 (Candida antarctica Lipase B), has been shown to be effective and allows for easier catalyst recovery and reuse. europa.eumdpi.com

Alternative Synthetic Routes to Epoxidized Itaconate Structures

Besides direct epoxidation, other synthetic strategies can be employed to generate itaconate epoxides, often as part of the synthesis of more complex molecules.

Halohydrin Formation and Cyclization for Itaconate Epoxides

A classic method for synthesizing epoxides from alkenes is through the formation of a halohydrin intermediate, followed by base-promoted cyclization. This reaction is an intramolecular Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

The first step involves the reaction of the alkene (itaconic acid or its ester) with a halogen (like Br2 or Cl2) in the presence of water. This results in the anti-addition of a halogen and a hydroxyl group across the double bond, forming a halohydrin. masterorganicchemistry.comleah4sci.com The subsequent treatment with a strong, non-nucleophilic base deprotonates the hydroxyl group, forming an alkoxide. youtube.com This alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen and displacing it to form the epoxide ring. masterorganicchemistry.comyoutube.com The stereochemistry of the final epoxide is dictated by the stereochemistry of the halohydrin intermediate due to the backside attack nature of the SN2 cyclization. masterorganicchemistry.com While this is a general and well-established method, its specific application to itaconic acid derivatives to form this compound is a viable synthetic pathway. masterorganicchemistry.comleah4sci.com

Synthesis of Multifunctional Epoxidized Itaconate Intermediates

This compound structures can be incorporated into larger, multifunctional molecules, particularly in the realm of polymer chemistry. For instance, itaconic acid can be used as a building block for bio-based epoxy resins.

One synthetic route involves reacting itaconic acid with an excess of epichlorohydrin (B41342) to produce a polyester (B1180765) epoxy resin. rsc.org This method creates a polymer backbone with pendant epoxy groups derived from the epichlorohydrin. Another strategy is to first create an itaconate ester and then epoxidize it. For example, monomethyl itaconate has been reacted with epoxidized soybean oil (ESO) in a ring-opening esterification to produce monomethyl itaconated epoxidized soybean oil (IESO). researchgate.net In a different approach, a novel epoxy acrylate (B77674) oligomer was synthesized by the esterification reaction between the epoxy group of bisphenol A diglycidyl ether (BADGE) and the carboxylic group of itaconic acid. mdpi.com Furthermore, dimer acid-modified itaconic acid epoxy resins have been prepared, where dimer acids react with an itaconic acid epoxy resin to introduce flexible segments into the polymer chain. google.com These examples highlight the versatility of itaconic acid in creating complex epoxidized structures for various applications.

Reaction Condition Optimization for this compound Yield and Purity

The transformation of itaconic acid or its esters into valuable epoxy intermediates is governed by precise control over the reaction environment. The optimization of these parameters is crucial for maximizing conversion rates, minimizing side reactions, and ensuring the desired molecular weight and functionality of the final product.

The choice of solvent is a critical factor that can significantly influence reaction kinetics, solubility of reactants and catalysts, and the final properties of the synthesized this compound derivatives.

In the synthesis of itaconic acid diglycidyl ester, a monomeric epoxy resin, a range of organic solvents can be employed. These include ethers like tetrahydrofuran (B95107) (THF), ketones such as acetone (B3395972) and butanone, chlorinated hydrocarbons like dichloromethane (B109758), and aromatic solvents including toluene (B28343) and xylene. google.com The solvent plays the essential role of dissolving and diluting the reactants to facilitate a smooth reaction. google.com For instance, the synthesis of a trifunctional epoxy resin from diallyl itaconate specifically utilizes dichloromethane as the reaction medium for the epoxidation step with m-chloroperoxybenzoic acid. researchgate.net

In other synthetic approaches, such as the creation of itaconic acid-based epoxy acrylate oligomers, 1-propanol (B7761284) has been used as the reaction solvent. mdpi.com The polarity and protic nature of such an alcohol can influence the reaction between the carboxylic acid groups of itaconic acid and the epoxy groups of a co-reactant like bisphenol A diglycidyl ether (BADGE). mdpi.com

Enzymatic catalysis offers a greener alternative for producing itaconate-based polyesters, and here too, the solvent choice is paramount. In a study comparing solvents for the enzymatic co-polymerization of itaconate and succinate (B1194679) derivatives, diphenyl ether was found to be superior to dodecane (B42187) and diethylene glycol dimethyl ether (diglyme). mdpi.com Reactions conducted in diphenyl ether resulted in products with the highest mole percentage of incorporated itaconate and the highest number average molecular weight. mdpi.com This highlights the solvent's role in promoting effective transesterification and polymer chain growth. The data from this comparative study is summarized in the table below.

Table 1: Effect of different solvents on the enzymatic synthesis of poly(butylene succinate-co-itaconate) with a 15% feed ratio of dimethyl itaconate. Data sourced from mdpi.com.

Furthermore, some syntheses can be performed under solvent-free conditions, which aligns with the principles of green chemistry. This approach has been demonstrated in the catalytic, high-yield transformation of itaconate sources into saturated diols and diesters for subsequent polymerization. acs.org

Temperature and pressure are fundamental parameters that dictate the rate and outcome of chemical syntheses, including the preparation of itaconate epoxides.

The synthesis of itaconic acid diglycidyl ester is specified to occur over a broad temperature range of 0°C to 80°C. google.com This wide window suggests that the temperature can be tailored to control the reaction rate and selectivity. In a more specific example, the synthesis of an epoxy acrylate oligomer from itaconic acid and BADGE involves a carefully controlled temperature profile, starting with vigorous mixing at 60°C, followed by an increase to and maintenance at 90°C to drive the reaction to completion. mdpi.com Higher temperatures are sometimes required; for example, in the polycondensation of glycerol (B35011) and itaconic anhydride (B1165640), optimal conditions were found to be 140°C for 5 hours. nih.gov

Table 2: Effect of vacuum pressure on the enzymatic synthesis of poly(butylene succinate-co-itaconate) at 80°C. Data sourced from mdpi.com.

In some cases, reactions are conducted under elevated pressure. The synthesis of itaconate ester analogues via the self-aldol condensation of ethyl pyruvate, for instance, has been performed in a packed-bed reactor at 12 bar. acs.org Similarly, the synthesis of the precursor dimethyl itaconate has been optimized at a pressure of 163 kPa. google.com The application of pressure can be used to maintain reactants in the liquid phase at temperatures above their boiling points and to influence reaction kinetics.

Chemical Reactivity and Transformation Pathways of Itaconate Epoxide

Ring-Opening Reactions of the Itaconate Epoxide Moiety

The strained three-membered epoxide ring is susceptible to cleavage by a variety of reagents, making ring-opening reactions a central theme in the chemistry of this compound. unizin.org These reactions can be catalyzed by either acids or bases and proceed with distinct regioselectivity. d-nb.info

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a well-studied phenomenon. d-nb.info In the context of this compound and its derivatives, the outcome of the reaction is dictated by the nature of the nucleophile and the reaction conditions. researchgate.net Generally, nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. For alkyl-substituted epoxides, the attack predominantly occurs at the less sterically hindered carbon. researchgate.net However, electronic effects can also play a significant role, especially in conjugated systems. researchgate.netacs.org

In base-catalyzed reactions, the nucleophile directly attacks the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (Cβ), following a typical SN2 mechanism. d-nb.infolibretexts.orgmasterorganicchemistry.com Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org This leads to the development of a partial positive charge on the carbon atoms. The nucleophile then attacks the carbon atom that can better stabilize this positive charge, which is often the more substituted carbon (Cα). d-nb.infolibretexts.org This process has characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org

| Condition | Preferred Site of Attack | Controlling Factor | Mechanism | Product Type |

| Basic | Less substituted carbon (β-attack) | Steric hindrance d-nb.info | SN2 d-nb.infomasterorganicchemistry.com | trans-diol/ether/etc. unizin.org |

| Acidic | More substituted carbon (α-attack) | Carbocation stability libretexts.org | SN1/SN2 hybrid libretexts.orglibretexts.org | trans-diol/halohydrin/etc. unizin.orglibretexts.org |

Base-Catalyzed Ring Opening: In the presence of a strong nucleophile under basic or neutral conditions, the epoxide ring of this compound derivatives is opened via an SN2 mechanism. researchgate.netlibretexts.org The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. This attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. libretexts.org The driving force for this reaction is the relief of ring strain (approximately 13 kcal/mol). masterorganicchemistry.com The reaction is typically carried out with strong nucleophiles like hydroxide, alkoxides, Grignard reagents, or amines. unizin.orgmasterorganicchemistry.com The attack will preferentially occur at the sterically less hindered carbon atom. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated by the acid, which makes it a much better leaving group. libretexts.orgresearchgate.net This protonation activates the epoxide, allowing it to be attacked by even weak nucleophiles such as water or alcohols. researchgate.net The transition state has significant SN1 character, with a buildup of positive charge on the carbon atom that is better able to stabilize it (i.e., the more substituted carbon). libretexts.orglibretexts.org The nucleophile then attacks this more electrophilic carbon, also in a backside fashion, leading to a trans product. libretexts.org For epoxides where one carbon is tertiary, attack at the tertiary carbon is highly favored. libretexts.org

The high reactivity of the epoxide ring allows for the derivatization of this compound with a wide array of nucleophiles, leading to a diverse range of functionalized molecules. researchgate.netnih.gov This versatility makes it a valuable intermediate in organic synthesis. ontosight.ai

With Oxygen Nucleophiles: Reaction with water under acidic conditions yields 1,2-diols (vicinal glycols). unizin.orglibretexts.org Alcohols can be used to synthesize β-alkoxy alcohols, which are useful in the solvent and pharmaceutical industries. researchgate.net

With Halogen Nucleophiles: Anhydrous hydrogen halides (HX) can open the epoxide ring to form trans-halohydrins. unizin.orglibretexts.orglibretexts.org

With Nitrogen Nucleophiles: Amines are effective nucleophiles for epoxide opening, producing β-amino alcohols. unizin.orgresearchgate.net This reaction is significant in the synthesis of biologically active compounds. researchgate.net

With Sulfur Nucleophiles: Thiols can react with epoxides, often catalyzed by a Lewis acid, to produce β-hydroxy sulfides. researchgate.net

With Carbon Nucleophiles: Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are powerful carbon nucleophiles that can open the epoxide ring to form new carbon-carbon bonds. unizin.orgorganicchemistrytutor.com

| Nucleophile | Reagent Example | Product Class |

| Water | H₂O / H⁺ | 1,2-Diol (Vicinal Glycol) unizin.org |

| Alcohol | ROH / H⁺ or RO⁻ | β-Alkoxy Alcohol researchgate.net |

| Hydrogen Halide | HCl, HBr | trans-Halohydrin unizin.org |

| Amine | RNH₂ | β-Amino Alcohol unizin.org |

| Thiol | RSH | β-Hydroxy Sulfide researchgate.net |

| Grignard Reagent | RMgX | Alcohol (after workup) unizin.org |

| Azide | NaN₃ | β-Azido Alcohol researchgate.net |

Acid-Catalyzed vs. Base-Catalyzed Ring Opening Mechanisms

Functional Group Interconversions on this compound

Beyond the reactivity of the epoxide ring, the other functional groups present in this compound—the carboxyl group and the alpha-methylene group—can also undergo various chemical transformations.

The carboxyl group of this compound can be converted into esters and amides through standard condensation reactions. libretexts.org

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. libretexts.org This reaction is reversible, and conditions can be optimized to favor product formation. libretexts.org For instance, itaconic acid can be reacted with epichlorohydrin (B41342) to synthesize epoxy resins. rsc.orgrsc.org These reactions can lead to the formation of polyesters when diols are used. libretexts.org

Amidation: Carboxylic acids react with amines to form amides, with the elimination of a water molecule. libretexts.org This reaction can be used to introduce amide functionalities into the this compound structure. The synthesis of poly(ester amide)s from itaconic acid derivatives has been explored, although side reactions involving the double bond can be a challenge. mdpi.commdpi.com Direct polycondensation with diamines can lead to an undesired aza-Michael addition to the α,β-unsaturated system. mdpi.commdpi.com To circumvent this, strategies involving the pre-formation of stable amide-containing building blocks are often employed. mdpi.commdpi.com

The exocyclic α-methylene group (C=CH₂) is a key feature of the itaconate backbone, providing a site for various addition and polymerization reactions. While the parent itaconic acid and its esters are known to undergo such reactions, transformations on the intact this compound molecule are less documented, as the epoxide ring is often more reactive.

In related itaconate systems, the α,β-unsaturated double bond is susceptible to Michael additions. rsc.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. Furthermore, the double bond can participate in radical polymerization, a key reaction for producing polymers from itaconic acid and its esters. acs.orggoogle.com It is also a site for thiol-ene "click" reactions, which are efficient for functionalizing polymers or creating cross-linked networks. acs.orgacs.org The α-methylene-γ-butyrolactone structure, which can be derived from itaconic acid, is highly reactive in chain-growth polymerizations. researchgate.net

Esterification and Amidation of the Carboxyl Group in this compound

Polymerization and Crosslinking Potential of this compound

This compound and its derivatives are versatile monomers capable of undergoing several types of polymerization, leading to the formation of linear, branched, or crosslinked polymer networks. The presence of both a polymerizable vinyl group and an epoxide ring within the same structure allows for orthogonal polymerization strategies or dual-curing systems, where each functional group can be polymerized through distinct chemical mechanisms. This dual reactivity is key to creating advanced materials for coatings, adhesives, and composites.

Radical Polymerization of Unsaturated this compound Structures

The carbon-carbon double bond of the itaconate moiety is susceptible to free-radical polymerization. This pathway allows for the formation of a polymer backbone with pendant epoxide groups, which can be retained for subsequent crosslinking reactions or other post-polymerization modifications. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator.

Research has demonstrated the viability of radical polymerization for various itaconate derivatives. Itaconic acid esters, for example, can be polymerized to form polymers with controlled molecular weights. goettingen-research-online.de In the context of structures containing both itaconate and epoxide functionalities, studies have focused on copolymers. For instance, an elastomer composed of diethyl itaconate, butyl acrylate (B77674), ethyl acrylate, and glycidyl (B131873) methacrylate (B99206) has been synthesized via redox emulsion polymerization. mdpi.com In this case, the itaconate and acrylate double bonds participate in the radical polymerization to form the main chain, leaving the glycidyl (epoxide) group available for further reactions.

Dual-cure systems also exploit this reactivity. An itaconic acid-based epoxy acrylate oligomer can first undergo UV-induced radical polymerization through its acrylate/itaconate C=C bonds, followed by thermal curing of the epoxy groups. rsc.org This sequential curing allows for rapid initial solidification followed by the development of a robust, highly crosslinked network.

The conditions for radical polymerization can be tailored to control the reaction kinetics and the final polymer properties. A variety of initiators have been employed, as summarized in the table below.

Table 1: Initiators and Conditions for Radical Polymerization of Itaconate Derivatives

| Initiator Type | Initiator Example | Monomer System | Conditions | Reference |

|---|---|---|---|---|

| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Diethyl Itaconate (DEI) | Bulk, 20-70 °C, Pulsed Laser | goettingen-research-online.de |

| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Itaconic-based Epoxy Acrylate Oligomer | UV irradiation | rsc.org |

| Thermal Initiator | Benzoyl Peroxide | Itaconic Anhydride (B1165640) | Solid-state, freeze-dried | dss.go.th |

| Redox Initiator | Sodium hydroxymethane sulfonate/Fe-EDTA/tert-butyl hydroperoxide | Diethyl Itaconate / Myrcene | Emulsion, Room Temperature | enscm.fr |

Cationic Polymerization via Epoxide Ring Opening for Itaconate-Based Polymers

The epoxide ring is a key functional group that can undergo cationic ring-opening polymerization (CROP). wikipedia.org This process is initiated by strong electrophiles, such as Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the epoxide, making the ring susceptible to nucleophilic attack by another monomer molecule. mdpi.com This chain-growth mechanism leads to the formation of polyether backbones.

While direct cationic homopolymerization of a simple "this compound" monomer is not extensively documented, the development of itaconic acid-based epoxy resins for hybrid UV-curable coatings provides strong evidence for this reaction pathway. dntb.gov.uascite.ai In these systems, a cationic photoinitiator generates a superacid upon UV irradiation, which then triggers the ring-opening polymerization of the epoxy functionalities present in the resin. dntb.gov.uarsc.org This process can occur simultaneously with the radical polymerization of the vinyl groups if a radical photoinitiator is also present, leading to a hybrid interpenetrating polymer network.

The polymerization proceeds via an oxonium ion intermediate, and the chain grows through the sequential addition of epoxide monomers. The reactivity is influenced by the stability of the cationic species and steric hindrance around the epoxide ring. wikipedia.org

Table 2: Typical Initiator Systems for Cationic Ring-Opening Polymerization of Epoxides

| Initiator Class | Specific Examples | Activation Method | Reference |

|---|---|---|---|

| Photoacid Generators (PAGs) | Sulfonium salts, Iodonium salts | UV Irradiation | mdpi.com |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | Thermal | wikipedia.org |

| Brønsted Acids | Triflic acid (CF₃SO₃H), Heteropoly acids (e.g., H₃PMo₁₂O₄₀) | Thermal | mdpi.comrsc.org |

This pathway is crucial for creating thermosets with high chemical resistance, good adhesion, and high thermal stability, characteristic properties of polyether networks. The itaconate backbone adds a bio-based component and potential for further functionalization.

Polycondensation Reactions Incorporating Epoxidized Itaconate Units

Polycondensation is a step-growth polymerization process that can be used to incorporate epoxidized itaconate structures into polymers, typically polyesters. There are two primary approaches.

The first approach involves synthesizing an itaconic acid-based epoxy resin, which then acts as a monomer or crosslinker. This is achieved by reacting itaconic acid with an excess of epichlorohydrin. rsc.org The resulting monomer, a glycidyl ether of itaconic acid, contains both epoxide groups and the original itaconate double bond. This trifunctional monomer can then be cured (polymerized) with hardeners like anhydrides (e.g., methylhexahydrophthalic anhydride), which react with the epoxide rings in a ring-opening addition reaction that resembles polycondensation. researchgate.net

The second approach involves the polycondensation of itaconic acid or its esters (like dimethyl itaconate) with various diols (e.g., 1,3-propanediol, 1,6-hexanediol) to form unsaturated polyesters. rsc.orgresearchgate.netresearchgate.net While the itaconate unit is not epoxidized prior to this reaction, the resulting polyester (B1180765) contains reactive double bonds along its backbone. These unsaturated polyesters can then be blended and co-reacted with other epoxidized polymers, such as acrylated epoxidized soybean oil (AESO). rsc.orgresearchgate.net During the curing process, the itaconate double bonds can react via a radical mechanism, while the epoxide rings of the AESO react through their own mechanism, integrating the two polymer networks.

These polycondensation strategies are effective for producing bio-based thermosetting resins for coatings and composites, offering an alternative to petroleum-based materials. rsc.orgresearchgate.net

Table 3: Examples of Monomer Combinations in Polycondensation Reactions Involving Itaconate and Epoxide Functionality

| Itaconate Source | Co-monomer(s) | Resulting Polymer/Resin | Curing/Crosslinking Method | Reference |

|---|---|---|---|---|

| Itaconic Acid | Epichlorohydrin | Itaconic acid based epoxy resin | Curing with anhydrides or amines | rsc.org |

| Itaconic Acid | 1,3-Propanediol, Glycerol (B35011) | Unsaturated Polyester | Copolymerization with Acrylated Epoxidized Soybean Oil (AESO) | researchgate.net |

| Dimethyl Itaconate | Various Diols | Unsaturated Polyester | Thia-Michael addition or subsequent radical crosslinking | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Propanediol |

| 1,6-Hexanediol |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |

| Acrylated Epoxidized Soybean Oil (AESO) |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl Peroxide |

| Boron trifluoride etherate (BF₃·OEt₂) |

| Butyl Acrylate |

| Diethyl Itaconate |

| Dimethyl Itaconate |

| Dipropargyl Itaconate |

| Epichlorohydrin |

| Ethyl Acrylate |

| Glycidyl Methacrylate |

| This compound |

| Itaconic Acid |

| Itaconic Anhydride |

| Methylhexahydrophthalic Anhydride |

| Myrcene |

| Pentaerythritol |

| Propylene Oxide |

Itaconate Epoxide As a Building Block in Advanced Chemical Synthesis

Design and Synthesis of Complex Molecules via Itaconate Epoxide

This compound, a derivative of the bio-based platform chemical itaconic acid, serves as a versatile and reactive building block in organic synthesis. ontosight.ai Its structure, containing both a strained epoxide ring and a carboxylic acid group, provides multiple reactive sites for constructing intricate molecular architectures. ontosight.ai The chemical formula for this compound is C5H6O4, and its reactivity makes it a valuable intermediate for chemists aiming to design and synthesize complex molecules. ontosight.ai

Stereoselective Transformations Utilizing the Chirality of this compound

The inherent chirality of this compound, specifically the (2R-cis) stereoisomer, makes it a valuable precursor for stereoselective synthesis. ontosight.ai The epoxide ring is susceptible to nucleophilic attack, which typically proceeds via an S_N2 mechanism. This mechanism, when performed with stereo- and regiocontrol, leads to the formation of 1,2-disubstituted products where the incoming nucleophile and the oxygen group are in a trans or anti relationship. researchgate.net The ability to control the stereochemical outcome of these ring-opening reactions is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in fields like pharmaceuticals and materials science.

The ring-opening of epoxides can be achieved with a wide array of nucleophiles, including amines (aminolysis) and azides (azidolysis), to produce vicinal amino alcohols. researchgate.net The regio- and stereoselectivity of these transformations are highly dependent on the reaction conditions, such as the choice of catalyst, solvent, and temperature, as well as the nature of the substrate and nucleophile. researchgate.net Research has demonstrated that performing these reactions in water can be highly effective, leveraging the unique properties of water, such as its hydrogen-bonding capabilities, to facilitate efficient and selective transformations. researchgate.net This approach not only allows for high stereocontrol but also aligns with the principles of green chemistry.

Construction of Carbocyclic and Heterocyclic Systems from this compound

The unique functionality of this compound and its parent compound, itaconic acid, facilitates the synthesis of diverse carbocyclic and heterocyclic ring systems. These structures form the core of many biologically active molecules and functional materials.

Carbocyclic Systems: A notable example of carbocycle construction is the synthesis of menadione (B1676200) (Vitamin K3) starting from itaconic acid. beilstein-journals.org This process involves the formation of a carbocyclic intermediate, 2-methyl-1-tetralone, which is then oxidized to yield the final naphthoquinone ring structure of menadione. beilstein-journals.org This synthetic route highlights the utility of itaconate-derived building blocks in assembling complex cyclic frameworks.

Heterocyclic Systems: Itaconate derivatives are extensively used to create a variety of heterocyclic compounds. The reaction of epoxides with anilines in the presence of a Lewis acid catalyst can produce 2,3-disubstituted quinoline (B57606) scaffolds under mild conditions. msu.edu Furthermore, itaconic acid has been employed as a recyclable acidic promoter for the synthesis of quinoxaline (B1680401) derivatives in water at room temperature. acs.org Other research has shown that the reaction between the double bond of itaconic acid and primary amines can lead to the formation of pyrrolidone structures. researchgate.net

The table below summarizes various cyclic systems synthesized from itaconate-based precursors.

| Cyclic System Type | Specific Example | Precursor | Key Reaction Type | Reference |

| Carbocycle | Menadione (Vitamin K3) | Itaconic Acid | Cyclization/Oxidation | beilstein-journals.org |

| Heterocycle | Quinolines | Epoxides / Anilines | Modified Skraup-type reaction | msu.edu |

| Heterocycle | Quinoxalines | Itaconic Acid | Condensation | acs.org |

| Heterocycle | 1,5-Benzodiazepines | Itaconic Acid | Condensation | acs.org |

| Heterocycle | Pyrrolidones | Itaconic Acid | Michael Addition/Cyclization | researchgate.net |

Role in Bio-Based Chemical Production

Itaconic acid, the precursor to this compound, is recognized by the US Department of Energy as one of the top 12 most promising bio-based platform chemicals. mdpi.commdpi.com It is produced sustainably through the fermentation of carbohydrates like glucose by microorganisms such as Aspergillus terreus. mdpi.commdpi.comresearchgate.net This bio-based origin positions this compound and its derivatives as key components in the shift away from petroleum-based chemicals toward a more sustainable chemical industry. mdpi.comgoogle.com

Sustainable Synthetic Pathways for Novel this compound Derivatives

The development of sustainable synthetic routes to novel derivatives is a major focus of current research. These efforts aim to create bio-based polymers and resins with properties comparable or superior to their petrochemical counterparts.

One approach involves the synthesis of trifunctional epoxy resins from itaconic acid (TEIA). researchgate.net This process includes the allylation of itaconic acid followed by the epoxidation of the double bonds. researchgate.net The resulting resin exhibits a high epoxy value and lower viscosity compared to other bio-resins like epoxidized soybean oil. researchgate.net Another strategy involves the reaction of itaconic anhydride (B1165640), derived from itaconic acid, with other bio-based molecules like hydroxyl-containing polyacids (e.g., malic acid, citric acid) to create bio-based epoxy resin precursors. google.com

Furthermore, this compound can be a monomer in ring-opening copolymerization (ROCOP) with anhydrides to produce polyesters. whiterose.ac.uk This method allows for the creation of polymers from potentially 100% bio-derived monomers. whiterose.ac.ukfrontiersin.org Novel epoxy acrylate (B77674) oligomers have also been synthesized through the esterification reaction between itaconic acid and other epoxy compounds, yielding materials suitable for applications like dual-cure adhesives. mdpi.com

The table below details some of the novel derivatives synthesized from itaconic acid and their key properties.

| Derivative Name | Precursors | Synthesis Method | Key Feature/Application | Reference |

| Trifunctional Epoxy Resin from Itaconic Acid (TEIA) | Itaconic Acid, m-chloroperoxybenzoic acid | Allylation followed by epoxidation | High epoxy value (1.02), low viscosity, high mechanical performance | researchgate.net |

| Bio-based Epoxy Resin Precursor | Itaconic Anhydride, Bio-based hydroxyl-polyacids | Esterification followed by epoxidation | Excellent thermodynamic and degradation properties | google.com |

| Bio-based Epoxy Acrylate Oligomer (EAO) | Itaconic Acid, Bisphenol A diglycidyl ether (BADGE) | Esterification | Eco-friendly substitute for petroleum-based epoxy resins in adhesives | mdpi.com |

| Itaconated Epoxidized Soybean Oil (IESO) | Monomethyl Itaconate, Epoxidized Soybean Oil (ESO) | Melt ring-opening esterification | Green alternative to acrylated epoxidized soybean oil (AESO) for thermosets | acs.org |

| Polyesters | Itaconic Anhydride, Epoxides | Ring-Opening Copolymerization (ROCOP) | Potentially 100% bio-derived polyesters | whiterose.ac.uk |

Application in Green Chemistry Methodologies

The use of this compound and its parent compound aligns with several core principles of green chemistry. The primary advantage is the use of a renewable feedstock, as itaconic acid is derived from the fermentation of biomass. researchgate.netnih.gov This reduces the reliance on finite petrochemical resources. google.com

Researchers are actively developing greener synthetic processes that utilize these bio-based building blocks. For instance, the synthesis of heterocyclic compounds like quinoxalines and 1,5-benzodiazepine derivatives using itaconic acid can be performed in water, which serves as a green, recyclable solvent system. acs.org Similarly, the stereoselective ring-opening of epoxides can be efficiently carried out in water, offering an environmentally benign alternative to conventional organic solvents. researchgate.net

The development of materials like itaconated epoxidized soybean oil (IESO) provides a direct, sustainable substitute for petroleum-derived materials like acrylated epoxidized soybean oil (AESO). acs.org Monomethyl itaconate, used in the synthesis of IESO, has significantly lower volatility than acrylic acid, making it a safer and more environmentally friendly reagent. acs.org These examples underscore the role of itaconate-based chemistry in advancing sustainable industrial practices and creating a circular economy. mdpi.com

Mechanistic and Theoretical Investigations of Itaconate Epoxide

Computational Chemistry Approaches to Itaconate Epoxide Structures

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of molecules like this compound. taltech.ee By modeling the molecule's potential energy surface, researchers can gain insights into its preferred shapes and the energy barriers for chemical changes. taltech.ee

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. taltech.ee For a molecule like this compound, which has rotatable bonds, numerous conformations are possible. Computational methods, such as density functional theory (DFT), are employed to calculate the energy of these different conformers. researchgate.netmdpi.com The collection of all possible conformations and their energies forms the potential energy surface (PES). taltech.ee The most stable conformers correspond to the lowest energy points on this surface. taltech.ee

For instance, in related molecules, computational docking studies have been used to understand the interaction of itaconate derivatives with enzymes, revealing how different conformations affect reactivity. researchgate.net The analysis of the energy landscape helps in identifying the most likely shapes the molecule will adopt, which in turn influences its physical properties and chemical behavior.

Reaction Pathway Modeling for Synthesis and Transformations

Computational chemistry is also instrumental in modeling the pathways of chemical reactions, including the synthesis and subsequent transformations of this compound. mdpi.com By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.net

For example, the synthesis of epoxides often involves the reaction of a precursor with an oxidizing agent. researchgate.net Computational models can elucidate the step-by-step mechanism of this epoxidation reaction. researchgate.net Similarly, the ring-opening reactions of epoxides, a common transformation, can be modeled to understand how factors like catalysts or the presence of other functional groups influence the reaction rate and outcome. researchgate.net Theoretical studies on similar epoxy systems have shown that catalysts can lower the activation barrier for ring-opening by stabilizing the transition state. researchgate.net These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Spectroscopic and Spectrometric Characterization Methodologies

The precise structure of this compound is confirmed through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. hyphadiscovery.comnih.gov It relies on the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). hyphadiscovery.com

In the ¹H NMR spectrum of an epoxide, the protons attached to the oxirane ring typically appear at a chemical shift of around 2.5-3.5 ppm. marinelipids.ca For this compound derivatives, specific proton signals confirm the presence of the epoxy group. mdpi.comrsc.org For instance, in a related biomass-derived epoxy acrylate (B77674) oligomer, the disappearance of proton signals from the unreacted epoxide at 2.50 and 3.04 ppm, along with the appearance of new signals, confirmed the successful reaction. mdpi.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. researchgate.net The carbon atoms of the epoxide ring typically resonate in the range of 40-70 ppm. rsc.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹H and ¹³C signals, providing unambiguous assignments and confirming the connectivity of the molecule. wur.nl

Table 1: Representative NMR Data for Epoxide-Containing Compounds This table provides typical chemical shift ranges observed in related epoxide compounds, as specific data for "this compound" is not available in the search results. The data is illustrative of the expected values.

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Epoxide CH | ~2.5 - 3.5 |

| ¹³C | Epoxide C | ~40 - 70 |

| ¹H | Vinyl C=CH₂ | ~5.7 - 6.4 |

| ¹³C | Vinyl C=CH₂ | ~125 - 140 |

| ¹³C | Carbonyl C=O | ~170 - 185 |

Source: Illustrative data based on findings from related compounds. marinelipids.camdpi.comrsc.orgbmrb.io

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org Each type of bond (e.g., C-O, C=O, O-H) has a characteristic absorption frequency. libretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the epoxide ring, the carboxylic acid, and the carbon-carbon double bond. The presence of the epoxide group is typically confirmed by a band in the region of 800-950 cm⁻¹ due to the asymmetric ring stretching, and another band around 1250 cm⁻¹. whiterose.ac.ukresearchgate.netresearchgate.net The stretching vibration of the carbonyl group (C=O) in the carboxylic acid would appear as a strong absorption band around 1700-1730 cm⁻¹. The C=C double bond would show a stretching absorption in the 1630-1650 cm⁻¹ region. mdpi.com

In studies of related epoxy compounds, the disappearance or reduction of the epoxide band is used to monitor the progress of ring-opening reactions during curing. mdpi.comwhiterose.ac.ukresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups This table is based on typical values for the functional groups present in this compound.

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Epoxide | C-O-C asymmetric stretch | ~800 - 950 | Medium-Weak |

| Epoxide | C-O stretch | ~1250 | Medium |

| Carboxylic Acid | C=O stretch | ~1700 - 1730 | Strong |

| Carboxylic Acid | O-H stretch | ~2500 - 3300 | Broad |

| Alkene | C=C stretch | ~1630 - 1650 | Medium-Weak |

Source: Based on general IR spectroscopy principles and data from related compounds. mdpi.comlibretexts.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. unige.it It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. unige.it

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula. When the molecular ion is subjected to fragmentation (MS/MS), it breaks down into smaller, characteristic fragment ions. researchgate.net The fragmentation of epoxides often involves the cleavage of the carbon-carbon or carbon-oxygen bonds of the oxirane ring. nih.gov The fragmentation pattern of dicarboxylic acids and their esters can involve characteristic losses, such as the loss of water or carbon dioxide. researchgate.net The analysis of these fragmentation pathways provides valuable information for confirming the structure of this compound. wpmucdn.comlibretexts.org In chemical ionization mass spectrometry, epoxides typically produce a strong quasi-molecular ion (M+1)+, which is useful for determining the molecular weight. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

The separation, purification, and assessment of purity are critical steps in the study and application of this compound. Due to its chiral nature and the presence of polar functional groups (two carboxylic acids and an epoxide ring), chromatographic techniques are indispensable. While specific, detailed protocols for this compound itself are not extensively documented in publicly available literature, suitable methods can be inferred from the analysis of its precursor, itaconic acid, and other structurally related chiral epoxides. The primary methods for analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly with chiral stationary phases for enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. mdpi.com For purity assessment and separation from its precursor, itaconic acid, and related isomers like citraconic and mesaconic acid, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be employed, often coupled with mass spectrometry (LC-MS) for sensitive detection and quantification. Current time information in Bangalore, IN.bmj.com

Given that this compound possesses stereogenic centers, its separation into individual enantiomers is crucial for understanding its biological and chemical properties. This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Lux® series), are highly effective for resolving the enantiomers of various epoxides. researchgate.net Separations can be performed in different modes, including normal-phase, polar-organic, and reversed-phase, depending on the specific properties of the analyte and the column. researchgate.netresearchgate.net For instance, the separation of glycidyl (B131873) tosylate enantiomers, another small epoxide, was successfully achieved on a Chiralpak AD-H column using both normal-phase (n-hexane/ethanol) and polar-organic (methanol) mobile phases. researchgate.netnih.gov

Table 1: Representative Chiral HPLC Conditions for Separation of Small Epoxides

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |

|---|---|---|---|---|---|---|

| Glycidyl Tosylate Enantiomers | Chiralpak AD-H (Polysaccharide-based) | n-hexane/ethanol (70/30, v/v) | 1.2 | 40 | UV | nih.gov |

| Glycidyl Tosylate Enantiomers | Chiralpak AD-H (Polysaccharide-based) | Methanol | 0.8 | 20 | UV | nih.gov |

| Marinoepoxide Analogues | CHIRAL ART Amylose-SA / Cellulose-SC | Dimethyl carbonate/ethanol | N/A | N/A | UV/SFC | mdpi.com |

| Various Chiral Epoxides | Lux Cellulose-4 (Polysaccharide-based) | n-hexane/ethanol (99/1, v/v) | 1.0 | N/A | UV | researchgate.net |

Gas Chromatography (GC) is another powerful technique, particularly for volatile or semi-volatile compounds. For this compound, derivatization to a more volatile ester form might be necessary to improve its chromatographic behavior. Chiral GC, utilizing capillary columns with a chiral stationary phase, is the method of choice for separating the enantiomers of volatile compounds. sigmaaldrich.com Cyclodextrin-based CSPs are very common and effective for resolving a wide range of chiral molecules, including epoxides. sigmaaldrich.comchromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, dialkylated) depends on the size and functionality of the analyte. sigmaaldrich.com Chiral ionic liquids have also emerged as novel stationary phases for the GC separation of epoxides and other chiral compounds. nih.gov

Table 2: Representative Chiral GC Stationary Phases for Epoxide Separation

| Stationary Phase Type | Common Name / Derivative | Target Analytes | Interaction Mechanism | Reference |

|---|---|---|---|---|

| Cyclodextrin-based | Astec® CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin) | Oxygen-containing analytes (alcohols, ketones, epoxides, esters) | Surface dipole-dipole interaction | chromatographyonline.com |

| Cyclodextrin-based | Supelco® β-DEX™ (Permethylated beta-cyclodextrin) | General purpose, effective for saturated analytes | Inclusion complexation | sigmaaldrich.com |

| Cyclodextrin-based | Astec® CHIRALDEX® B-DA (Dialkyl-beta-cyclodextrin) | Larger multi-ring structures, aromatic amines, epoxides | Inclusion complexation | sigmaaldrich.com |

| Chiral Ionic Liquid | User-synthesized | Alcohols, diols, sulfoxides, epoxides | Dual nature (polar/nonpolar interactions) | nih.gov |

Purity assessment of this compound would involve using these chromatographic techniques to detect and quantify any residual starting materials (itaconic acid), by-products from the epoxidation reaction, and the other enantiomer. Combining chromatography with mass spectrometry (GC-MS or LC-MS) provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns. marinelipids.ca

Potential Biological and Biochemical Research Avenues for Itaconate Epoxide

Exploration of Molecular Interactions with Biological Macromolecules

The introduction of a reactive epoxide ring to the itaconate backbone would likely confer a high degree of reactivity towards biological macromolecules, opening up several avenues for investigation.

Hypothetical Enzyme Inhibition or Modulation Mechanisms

The strained three-membered ring of an epoxide is susceptible to nucleophilic attack, making it a potential covalent modifier of enzyme active sites. annualreviews.org This reactivity could lead to the inhibition or modulation of various enzymes.

One primary hypothetical target could be enzymes that are already known to interact with itaconate, such as succinate (B1194679) dehydrogenase (SDH). Itaconate itself is a competitive inhibitor of SDH. mdpi.commdpi.com An epoxide derivative could potentially act as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue in or near the active site.

Furthermore, epoxide-containing compounds have been identified as inhibitors of epoxide hydrolases (EHs). annualreviews.orgresearchgate.net It is conceivable that itaconate epoxide could act as a transient inhibitor of microsomal epoxide hydrolase (mEH) or soluble epoxide hydrolase (sEH), enzymes involved in the metabolism of xenobiotics and endogenous signaling lipids. annualreviews.orgnih.gov Such inhibition could have downstream effects on inflammatory and metabolic pathways. For instance, inhibition of sEH can lead to an increase in the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govgoogle.com

The potential for this compound to modulate enzyme activity extends to those involved in immunometabolism. Given that itaconate influences macrophage function, its epoxidated form could hypothetically target key signaling proteins in immune cells. researchgate.netresearchgate.net

Reactivity with Amino Acid Residues and Protein Conjugation Pathways

Epoxides are known to react with various nucleophilic amino acid side chains in proteins, a process termed protein conjugation. mdpi.com The primary targets for such reactions are the side chains of lysine (B10760008), cysteine, histidine, and tyrosine. mdpi.comjst.go.jp

The reactivity of monoepoxides with the functional groups of amino acids has been shown to follow the general order: lysine > histidine > tyrosine > arginine. jst.go.jp The thiol group of cysteine is also a potent nucleophile for epoxide ring-opening. mdpi.comnih.gov Therefore, it is highly probable that this compound would readily form covalent adducts with proteins.

This reactivity suggests that this compound could function as a protein crosslinking agent, similar to other fungal metabolites containing epoxyquinol structures. nih.gov Such crosslinking could occur intramolecularly, altering a protein's conformation and function, or intermolecularly, leading to the formation of protein aggregates.

The formation of these protein conjugates could serve as a post-translational modification, altering protein function, localization, or stability. Investigating the specific protein targets of this compound would be a critical area of research to understand its potential biological effects.

Postulated Roles in Cellular Metabolic Regulation (Mechanism-Based)

Building on the known functions of itaconate in cellular metabolism, the introduction of an epoxide moiety could lead to novel regulatory roles, particularly in redox homeostasis and immunometabolism.

Potential Impact on Redox Homeostasis at the Cellular Level

The cellular redox state is a critical determinant of cell fate and function. Epoxides and their metabolism are intrinsically linked to redox processes. nih.govnih.gov The enzymatic hydration of epoxides by epoxide hydrolases does not directly consume or produce redox equivalents, but the generation of epoxides, often by cytochrome P450 monooxygenases, is a redox-dependent process. ucdavis.edu

Investigation of this compound in Immunometabolic Pathways (Speculative)

Itaconate is a key regulator of immunometabolism, particularly in macrophages, where it exerts anti-inflammatory effects. mdpi.comnih.gov It modulates the Krebs cycle, influences succinate levels, and activates the Nrf2 antioxidant pathway. mdpi.commdpi.com

Speculatively, this compound could act as a potent modulator of these pathways. Its high reactivity could lead to the modification of key immunometabolic enzymes and transcription factors. For example, covalent modification of proteins in the NLRP3 inflammasome pathway, which is known to be modulated by itaconate derivatives, could be a potential mechanism of action.

The interaction of this compound with signaling pathways that are sensitive to electrophilic stress is another promising area of research. The ability of epoxides to react with nucleophiles could trigger cellular stress responses that intersect with immunometabolic signaling. Given that soluble epoxide hydrolase (sEH) is emerging as a therapeutic target in several immunometabolic disorders, the potential for this compound to interact with this enzyme is of particular interest. mdpi.comresearchgate.net

Biosynthetic and Biodegradative Pathways of this compound (If applicable)

The existence of this compound in biological systems is currently hypothetical. If it were to be produced, its biosynthesis would likely involve the enzymatic epoxidation of the double bond in itaconic acid.

In biological systems, the formation of epoxides is often catalyzed by cytochrome P450 monooxygenases. ucdavis.edu These enzymes could potentially act on itaconic acid or its CoA-thioester to form this compound.

The degradation of epoxides is primarily carried out by epoxide hydrolases, which catalyze the addition of water to form the corresponding diol. wur.nlwur.nl Therefore, if this compound is formed in vivo, it would likely be a substrate for either microsomal or soluble epoxide hydrolase, leading to the formation of a dihydroxy derivative. Alternatively, as mentioned earlier, it could be conjugated to glutathione (B108866) by glutathione S-transferases. The cometabolic biodegradation of epoxides is another possible fate in microbial systems. enviro.wikinih.gov

Investigating the potential for mammalian or microbial enzymes to synthesize and degrade this compound would be the first step in determining its biological relevance.

Enzymatic Formation or Transformation of this compound in Biological Systems

The formation of this compound in a biological context is an enzymatically driven process. Research has identified a specific pathway in the corn smut fungus, Mycosarcoma maydis (also known as Ustilago maydis), where itaconate undergoes epoxidation. This reaction is part of a larger biosynthetic gene cluster responsible for producing itaconic acid and its derivatives. uniprot.orguniprot.orguniprot.org

The key enzyme catalyzing this step is the cytochrome P450 monooxygenase CYP3 . uniprot.orgnih.gov This enzyme facilitates the oxidation of the double bond in the itaconate molecule, leading to the formation of a transient this compound intermediate. uniprot.orguniprot.orguniprot.org Cytochrome P450 monooxygenases are a large and diverse superfamily of enzymes that use heme as a cofactor to catalyze the oxidation of organic substances. ebi.ac.ukchemrxiv.org

Following its formation, the this compound is not a stable end-product within this fungal pathway. Instead, it is rapidly transformed. The transient epoxide undergoes subsequent lactonization to yield (S)-2-hydroxyparaconate. uniprot.orguniprot.orgnih.gov This entire sequence, from itaconate to its epoxide and then to 2-hydroxyparaconate, is a defined metabolic route in M. maydis. uniprot.orgnih.gov There is also evidence suggesting that 2-hydroxyparaconate may be further converted into itatartarate. uniprot.org

Beyond this specific fungal pathway, a general and highly probable enzymatic transformation route for epoxide compounds in biological systems involves the action of epoxide hydrolases (EHs) . wur.nl These ubiquitous enzymes, found in organisms ranging from microbes to mammals, catalyze the hydrolysis of epoxide rings by adding a water molecule, which typically results in the formation of the corresponding vicinal diols. wur.nlnih.gov While a specific epoxide hydrolase that acts on this compound has not been explicitly characterized, the chemical nature of the epoxide group makes it a likely substrate for this class of enzymes. nih.govunimi.it

| Enzyme | Organism | Substrate | Product(s) |

| Cytochrome P450 monooxygenase CYP3 | Mycosarcoma maydis | Itaconate | Transient this compound |

| (Spontaneous/Enzymatic) | Mycosarcoma maydis | Transient this compound | (S)-2-hydroxyparaconate |

| Epoxide Hydrolase (General) | Various Microbes, Plants, Mammals | Epoxides | Vicinal Diols |

Microbial Metabolism of Epoxidized Itaconate

While many bacteria, including pathogenic species like Yersinia pestis and Pseudomonas aeruginosa, have evolved pathways to metabolize itaconate as a carbon source, the direct microbial metabolism of this compound is not as well-documented. nih.govplos.orgnih.gov However, research into the metabolic fate of its direct downstream product provides significant insight.

A notable discovery has been made in the bacterium Pseudomonas putida. This organism was found to possess a previously uncharacterized gene, PA0880, which encodes a 2-hydroxyparaconate (2-HP) lactonase . researchgate.net This enzyme specifically catalyzes the cleavage of the lactone ring of 2-hydroxyparaconate—the compound formed from the this compound intermediate in fungi like U. maydis—to produce itatartarate. researchgate.net This finding demonstrates a clear microbial metabolic capability to act upon a compound directly in the epoxidized itaconate pathway, even if it targets the more stable lactone rather than the transient epoxide itself. Interestingly, research also indicates that 2-hydroxyparaconate can inhibit the growth of engineered P. putida strains that are metabolizing itaconate. researchgate.net

Emerging Research Directions and Future Perspectives for Itaconate Epoxide

Development of Novel Functional Materials Utilizing Epoxidized Itaconate

The synthesis of epoxy resins from itaconic acid represents a significant step towards replacing petroleum-based materials with sustainable alternatives. frontiersin.org These bio-based resins are being engineered to deliver high performance, often rivaling or exceeding the properties of conventional epoxy resins like diglycidyl ether of bisphenol A (DGEBA). nih.govschrodinger.com

Researchers have successfully synthesized various itaconic acid-based epoxy resins, demonstrating their potential in creating advanced polymer networks. A notable example is a trifunctional itaconic acid epoxy resin (TEIA) which exhibits a high epoxy value, low viscosity, and high reactivity, making it an excellent candidate for high-performance applications. schrodinger.commdpi.com The properties of these resins can be precisely controlled and tailored for specific applications.

One method to tune the properties is through copolymerization with different comonomers. For instance, incorporating divinyl benzene (B151609) (DVB) or acrylated epoxidized soybean oil (AESO) into an itaconic acid epoxy resin (EIA) network allows for the manipulation of the final thermoset's mechanical and thermal properties. nih.gov Research has shown that EIA-based thermosets can achieve a glass transition temperature (Tg) of 130.4 °C and a tensile strength of 87.5 MPa, which are comparable or superior to DGEBA-cured systems. nih.gov Furthermore, blending itaconic acid-based resins with conventional ones, like DGEBA, allows for the creation of composites with adjustable greenness and enhanced hygrothermal stability, crucial for applications in demanding environments like aerospace. frontiersin.org

The development of polyesters incorporating itaconate is another promising avenue. These materials can be designed to have a wide range of mechanical properties, from flexible elastomers to rigid thermosets, by controlling the crosslinking density. mdpi.com This tunability opens up applications in coatings, adhesives, and even biomedical devices like drug delivery systems and tissue engineering scaffolds. researchgate.netfrontiersin.org

Table 1: Comparative Properties of Itaconic Acid-Based Epoxy Resins

| Resin Type | Epoxy Value (eq/100g) | Viscosity (Pa·s @ 25°C) | Cured Tg (°C) | Tensile Strength (MPa) | Key Features & References |

|---|---|---|---|---|---|

| EIA | 0.625 | - | 130.4 | 87.5 | Curable double bonds; properties tunable with comonomers. frontiersin.orgnih.gov |

| TEIA | 1.16 | 0.92 | ~150-180 | Comparable to DGEBA | High epoxy value, low viscosity, better processability. schrodinger.commdpi.com |

| DGEBA | ~0.51 | Higher than TEIA | ~140-170 | ~60-80 | Petroleum-based benchmark. nih.govschrodinger.com |

The versatility of itaconate epoxide-based systems stems from the multiple ways they can be crosslinked to form stable three-dimensional networks. The curing process is critical as it defines the final properties of the material.

Thermal Curing: A common method involves thermal curing with anhydride (B1165640) hardeners, such as methyl hexahydrophthalic anhydride (MHHPA). nih.govmdpi.com The carboxylic acid and epoxy groups of the itaconate resin react to form a densely crosslinked polyester (B1180765) network. Catalysts like 2-methylimidazole (B133640) are often used to facilitate the reaction. mdpi.com

Dual Curing: This approach combines two different curing mechanisms, typically UV-induced and thermal curing, to achieve superior network properties. researchgate.net For example, an itaconic acid-based epoxy acrylate (B77674) oligomer can be formulated into a dual-cure adhesive. The initial UV curing rapidly polymerizes acrylate groups, followed by a thermal cure that triggers the epoxy ring-opening reaction with carboxylic acid groups. researchgate.net This sequential process enhances crosslinking density and improves adhesion and hardness. researchgate.net

Thiol-Ene/Thiol-Epoxy Click Chemistry: To address the challenge of recyclability in thermosets, innovative crosslinking mechanisms are being developed. One such strategy involves creating a hybrid network using thiol-ene and thiol-epoxy "click" reactions. rsc.org This method allows for the creation of recyclable itaconic acid-based epoxy thermosets with dynamic covalent bonds (e.g., borate (B1201080) ester bonds). rsc.org These materials exhibit excellent self-healing properties and can be reprocessed, while still maintaining high tensile strength (up to 105.9 MPa) and a high Tg (93.3°C). rsc.org

Ionic Crosslinking: The carboxylic acid groups in itaconate can form ionic crosslinks with metal oxides (e.g., ZnO, MgO). nih.gov This creates a synergistic effect with covalent crosslinking (e.g., peroxide-induced), leading to enhanced mechanical properties in rubber composites. nih.gov

These diverse crosslinking strategies provide a powerful toolkit for designing this compound-based materials with a wide spectrum of properties tailored for advanced applications.

Advanced Polymer Networks and Resins with Tunable Properties

Interdisciplinary Approaches in this compound Research

The study of this compound is expanding beyond traditional polymer chemistry, integrating principles from biology and computational science to unlock new possibilities. This interdisciplinary approach is accelerating the design and application of itaconate-based systems.

Itaconic acid, the precursor to this compound, is a natural metabolite produced by various microorganisms, notably the fungus Aspergillus terreus. mdpi.comrsc.org This biological origin opens the door to using synthetic and systems biology to optimize its production and explore its biological functions.

Metabolic Engineering for Enhanced Production: Systems biology approaches are used to understand and engineer the metabolic pathways for itaconic acid production. It is synthesized from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, by the enzyme cis-aconitate decarboxylase (ACOD1/Irg1). frontiersin.orgnih.gov Researchers are using metabolic engineering and synthetic biology tools to enhance the yield of itaconic acid in production hosts like A. terreus and to introduce the pathway into more tractable organisms like Escherichia coli and the yeast Komagataella phaffii (Pichia pastoris). mdpi.combiorxiv.org This includes overcoming challenges like enzymatic competition by creating novel metabolic routes. Recently, a synthetic autotrophic yeast was engineered to produce itaconic acid directly from CO2, highlighting a path toward carbon-negative chemical production. biorxiv.org

Systems-Level Understanding of Biological Roles: Itaconate is recognized as a key immunomodulatory metabolite in mammals, produced by immune cells like macrophages during inflammation. frontiersin.orgpnas.orgfrontiersin.org It exerts anti-inflammatory and antimicrobial effects by interacting with multiple cellular targets and pathways, including inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) and activating the Nrf2 antioxidant response pathway. frontiersin.orgnih.govmdpi.com Systems biology approaches, such as transcriptomics and metabolomics, are being used to map the complex network of interactions influenced by itaconate. pnas.orgmdpi.com Understanding these pathways at a systems level is crucial for elucidating the full biological potential of itaconate and its derivatives, including this compound. The degradation pathway of itaconate, which is still not fully understood, is an active area of research using in vivo tracing studies. biorxiv.orgbiorxiv.org

Computational modeling has become an indispensable tool for accelerating the development of new materials by predicting their properties before synthesis, thereby reducing the time and cost of experimental trial-and-error.

Molecular Dynamics (MD) Simulations: MD simulations are used to model polymer systems at the atomic level. mdpi.compreprints.org This technique can predict various properties of crosslinked epoxy resins, including density, glass transition temperature (Tg), and mechanical properties like Young's modulus. nih.govrsc.org For bio-based polymers like those derived from itaconate, MD simulations can provide insights into their structure, dynamics, and interactions with other molecules, guiding the design of new resins and composites. schrodinger.comnih.govyoutube.com

Machine Learning (ML) for Property Prediction: The large datasets generated from MD simulations can be used to train machine learning models. researchgate.netmdpi.com Artificial neural networks (ANNs) have been successfully used to predict the properties of complex epoxy formulations with high accuracy. nih.govmdpi.com By inputting features of the resin and hardener molecules, these ML models can rapidly screen vast numbers of potential combinations to identify candidates with optimal properties. rsc.org This data-driven approach, combining molecular simulation and ML, provides a powerful framework for designing novel this compound-based materials with tailored performance characteristics. researchgate.netarxiv.org

Quantum Chemical Calculations: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to study the reactivity of molecules. mdpi.com These calculations can help understand the polymerization kinetics of itaconate derivatives by modeling the transition states of reaction steps, providing fundamental insights into why certain monomers are more or less reactive. d-nb.info

Table 2: Computational Approaches in this compound Research

| Computational Method | Application in this compound Research | Predicted Properties / Insights | References |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulating crosslinked polymer networks. | Glass transition temp (Tg), Young's modulus, density, cohesive energy. | mdpi.comnih.govrsc.orgmdpi.com |

| Machine Learning (ML) | Training predictive models on simulation data. | Structure-property relationships, optimized formulations. | researchgate.netrsc.orgmdpi.comarxiv.org |

| Quantum Mechanics (QM) | Analyzing reaction mechanisms and kinetics. | Polymerization rates, monomer reactivity, transition state energies. | mdpi.comd-nb.info |

Integration with Systems Biology and Synthetic Biology Principles

Unexplored Chemical and Biological Reactivities

While significant progress has been made in using this compound for polymer synthesis, its full chemical and biological potential remains largely untapped. The presence of multiple functional groups—the epoxide, the carboxylic acid, and the carbon-carbon double bond of its precursor—suggests a rich chemistry and biology waiting to be explored.

Unexplored Chemical Reactivities: The primary chemical application of this compound to date has been in ring-opening polymerization reactions to form polyesters and thermoset resins. However, the epoxide and carboxylic acid moieties are versatile functional groups that could serve as handles for a wide range of other chemical transformations. For example, this compound could be a key intermediate in the synthesis of complex, non-polymeric specialty chemicals and pharmaceutical building blocks. acs.org Post-polymerization modification of materials containing itaconate units is another area with significant potential. While some work has been done on modifying the double bond via thiol-ene reactions, other "click" chemistry approaches or reactions involving the ester groups could lead to novel functional materials. acs.org The enzymatic polymerization of itaconate derivatives is also being investigated as a green chemistry route to preserve reactive groups that would not survive harsh chemical polymerization conditions. researchgate.net

Unexplored Biological Reactivities: The biological activities of itaconic acid are a subject of intense research, with established roles in immunomodulation and antimicrobial defense. frontiersin.orgnih.gov Itaconate is known to exert its effects by modifying protein cysteine residues through Michael addition. frontiersin.org However, the specific biological activities of this compound are far less characterized. The high reactivity of the epoxide ring suggests it could have unique interactions with biological macromolecules, potentially leading to novel pharmacological effects. The degradation pathway of itaconate in vivo is complex and not fully elucidated, with recent studies showing it can be metabolized into acetyl-CoA, mesaconate, and citramalate, impacting central carbon metabolism. biorxiv.orgbiorxiv.org The biological fate and function of an epoxidized form of itaconate within these pathways are completely unknown. Furthermore, while itaconate's effects on macrophages are well-documented, its influence on other cell types and its role in various disease contexts beyond inflammation, such as cancer or neurological disorders, are emerging areas of investigation that may hold clues for the potential applications of its derivatives. researchgate.net

The exploration of these novel reactivities is a key future direction that could significantly broaden the application scope of this compound from a polymer precursor to a multifunctional molecule in chemistry, materials science, and medicine.

Challenges and Opportunities in this compound Research

The field of this compound research, while promising, is met with a unique set of challenges and a wealth of opportunities. These range from fundamental chemical synthesis and stability issues to the vast potential for therapeutic applications and the development of novel bio-based materials.

A significant challenge lies in the synthesis and stability of itaconate-derived polymers. The incorporation of itaconate esters into waterborne polymers is often hindered by low propagation rates and unfavorable reactivity ratios. acs.org Additionally, the resulting polymers can exhibit low molar masses and conversions, which has so far limited their widespread use. acs.org Itaconic acid-based epoxy resins, while being a green alternative to petroleum-based options, have shown limitations such as lower mechanical properties and thermal resistance (Tg) in some cases. mdpi.com Specifically, as ester-containing bio-based epoxy resins, they can have low hygrothermal resistance. mdpi.com Overcoming these hurdles requires innovative polymerization techniques, such as seeded semibatch emulsion polymerization, to achieve high incorporation of itaconate derivatives and improve the mechanical and kinetic properties of the resulting polymers. acs.org

Another challenge is the inherent reactivity and potential toxicity of epoxides. wur.nl Due to their strained ring structure, epoxides readily react with nucleophiles, a property that makes them versatile in synthesis but also capable of damaging biological molecules like proteins and DNA. wur.nl This necessitates careful handling and a thorough understanding of their interaction with biological systems. Furthermore, the development of bio-based thermosetting resins from materials like itaconic acid has been challenging due to their comparatively poor physical properties in some applications. mdpi.com

Despite these challenges, the opportunities in this compound research are substantial. Itaconic acid is recognized by the US Department of Energy as one of the 12 bio-based platform compounds with significant development potential. researchgate.net This designation underscores its importance as a renewable feedstock for creating a new generation of sustainable materials. researchgate.netrsc.org There is a significant push to develop environmentally friendly green epoxy resins to replace petroleum-based counterparts like those derived from bisphenol A (BPA), which have toxicity concerns. mdpi.com Itaconate-based epoxies offer a promising, bio-based alternative. mdpi.comrsc.orgresearchgate.net